![molecular formula C24H27FN4OS B2769501 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1185134-11-5](/img/structure/B2769501.png)
2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H27FN4OS and its molecular weight is 438.57. The purity is usually 95%.
BenchChem offers high-quality 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antibacterial Activity : The compound has shown promising antibacterial activity against certain strains. Researchers are investigating its potential as a novel antibiotic or as an adjuvant to existing antibiotics .
- Efflux Pump Inhibition : Specifically, it inhibits the Nor A efflux pump in Staphylococcus aureus, enhancing the efficacy of ciprofloxacin . This property could be harnessed to combat antibiotic resistance.
Organic Synthesis and Cyclization Reactions
- Formal [4+1] Cyclization : The compound can participate in formal [4+1] cyclization reactions with hydrazides and ethyl 3,3,3-trifluoropropanoate. This process yields a series of 1,3,4-oxadiazoles with ethyl ester decoration. Notably, this method offers operational simplicity, scalability, and good substrate tolerability .
- Generalization to Other Heterocycles : Beyond oxadiazoles, this synthetic approach can be extended to access 1,3,4-thiadiazoles and 1,2,4-triazoles .
Fluorination Chemistry
- Selective Electrophilic Fluorinations : The compound can be used as a precursor for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones. This process involves a domino protocol using readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor . Such fluorinated quinazolinones have potential applications in medicinal chemistry.
Computational Chemistry and Molecular Docking
- Binding Studies : Computational studies, including molecular docking, reveal the compound’s plausible binding site and key interactions with human P-glycoprotein (P-gp) and the Nor A efflux pump. Understanding these interactions aids in drug design and optimization .
properties
IUPAC Name |
2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4OS/c1-3-29-14-12-24(13-15-29)27-22(18-6-8-19(25)9-7-18)23(28-24)31-16-21(30)26-20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMJJRMFTZZCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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